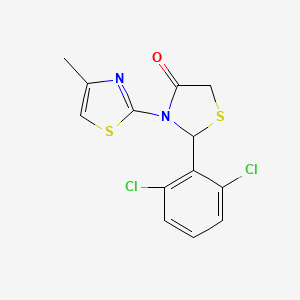
Bornyl valerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bornyl valerate is an organic compound belonging to the class of bicyclic monoterpenoids. It is known for its camphoraceous aroma and is used primarily in the flavor and fragrance industry. The compound has the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . It is also referred to by its IUPAC name, bornyl pentanoate.
準備方法
Synthetic Routes and Reaction Conditions: Bornyl valerate can be synthesized through the esterification of borneol with valeric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of borneol and valeric acid into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation .
化学反応の分析
Types of Reactions: Bornyl valerate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form borneol and valeric acid.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to borneol and valeric acid.
Reduction: Reduction of this compound can lead to the formation of borneol and valeric aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Oxidation: Borneol and valeric acid.
Hydrolysis: Borneol and valeric acid.
Reduction: Borneol and valeric aldehyde.
科学的研究の応用
Bornyl valerate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
作用機序
The mechanism of action of bornyl valerate involves its interaction with biological membranes. This compound is believed to enhance the permeability of cell membranes, facilitating the transport of other molecules across these barriers. This property makes it a valuable compound in drug delivery systems, particularly for targeting the central nervous system. The bornyl group is thought to induce loosening of the tight packing between epithelial cells, thereby increasing membrane permeability .
類似化合物との比較
Bornyl valerate can be compared with other similar compounds, such as:
Bornyl acetate: Similar in structure but with an acetate group instead of a valerate group. It is also used in the flavor and fragrance industry.
Isobornyl acetate: Another ester of borneol, used for its pleasant aroma.
Bornyl isovalerate: Similar to this compound but with a slightly different structure, leading to different physical and chemical properties.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its ability to enhance membrane permeability makes it particularly valuable in drug delivery research .
特性
CAS番号 |
6189-76-0 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC名 |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) pentanoate |
InChI |
InChI=1S/C15H26O2/c1-5-6-7-13(16)17-12-10-11-8-9-15(12,4)14(11,2)3/h11-12H,5-10H2,1-4H3 |
InChIキー |
ILUAVCBOWYHFAI-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)OC1CC2CCC1(C2(C)C)C |
沸点 |
136.00 °C. @ 12.00 mm Hg |
密度 |
0.957-0.963 |
物理的記述 |
Colourless liquid; Fruity, herbaceous-camphoraceous aroma |
溶解性 |
Soluble in oils, Insoluble in water Soluble (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



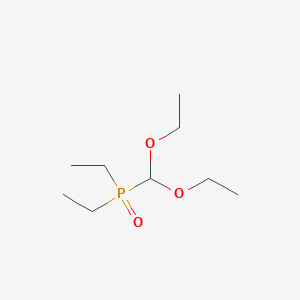
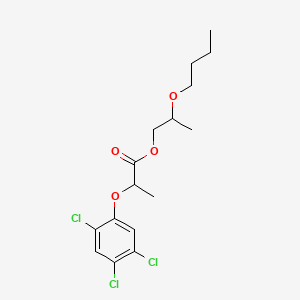
![N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14163499.png)
![2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione](/img/structure/B14163512.png)
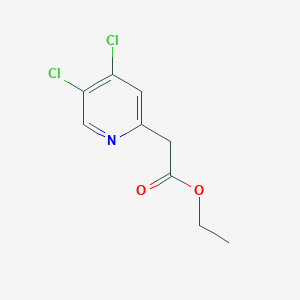

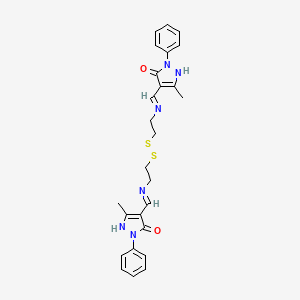
![(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one](/img/structure/B14163536.png)
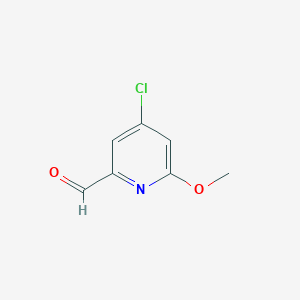

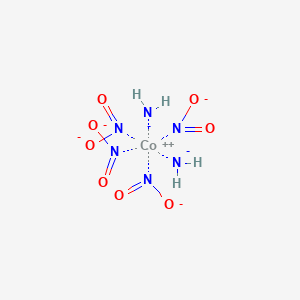
![[4-(4-Chlorophenyl)butan-2-ylideneamino]urea](/img/structure/B14163556.png)
